molecular formula C19H22O6 B3116241 (R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid CAS No. 215169-00-9

(R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid

Cat. No. B3116241
CAS RN: 215169-00-9
M. Wt: 346.4 g/mol
InChI Key: GYXQNDKPMJSIDG-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid, also known as carvedilol, is a beta-blocker used to treat high blood pressure, heart failure, and left ventricular dysfunction. It was first approved by the US FDA in 1995 and has since become a widely used medication. In addition to its clinical use, carvedilol has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

  • Herbicide Derivatization for Gas Chromatographic Analysis :The study by Rompa, Kremer, and Zygmunt (2004) discusses the derivatization of phenoxy acid herbicides for gas chromatographic determination. This process is significant in analyzing compounds similar to the given chemical, especially in environmental and agricultural contexts (Rompa, Kremer, & Zygmunt, 2004).

  • Herbicide Resistance in Agriculture :Jugulam, Walsh, and Hall (2014) explored the introgression of phenoxy herbicide resistance from wild radish to cultivated radish. Their research is relevant to understanding how resistance to herbicides, which may include compounds similar to the one , can transfer between species (Jugulam, Walsh, & Hall, 2014).

  • Chromatographic Analysis of Phenolic Compounds :Steck and Wender's study (1965) on using paper chromatography in benzene-acetic acid-water for estimating free hydroxyl groups in phenolic compounds provides insights into analytical techniques that could be applied to similar compounds (Steck & Wender, 1965).

  • Advanced Oxidation Processes for Herbicide Degradation :Mehralipour and Kermani (2021) researched the optimization of a photo-electro/persulfate/nZVI process for the degradation of 2–4 Dichlorophenoxyacetic acid, a herbicide. The study provides insights into environmental protection measures related to similar compounds (Mehralipour & Kermani, 2021).

properties

IUPAC Name

2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-23-17-9-7-13(10-18(17)24-2)6-8-16(20)14-4-3-5-15(11-14)25-12-19(21)22/h3-5,7,9-11,16,20H,6,8,12H2,1-2H3,(H,21,22)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXQNDKPMJSIDG-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCC(=O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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